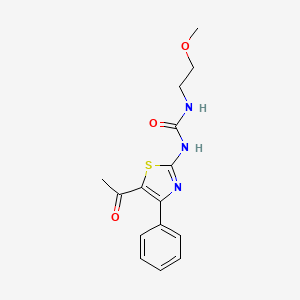

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Urea Formation: The final step involves the reaction of the acetylated thiazole with 2-methoxyethylamine and an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Análisis De Reacciones Químicas

Urea Coupling Mechanism

The urea group is typically formed through:

-

Isocyanate intermediate : The thiazole amine (e.g., 2-amino-5-acetyl-4-phenyl-1,3-thiazole) reacts with an isocyanate (e.g., derived from 3-(2-methoxyethyl)amine).

-

Microwave-assisted synthesis : As demonstrated in analogous systems (e.g., AR-A014418 synthesis ), microwave irradiation accelerates urea formation between amines and isocyanates.

Relevant Reaction Conditions (inferred from similar compounds):

Pathway 1: Isocyanate Route

-

Thiazole amine synthesis : Formation of 2-amino-5-acetyl-4-phenyl-1,3-thiazole via thiazole ring condensation.

-

Isocyanate generation : Reaction of 3-(2-methoxyethyl)amine with phosgene or a phosgene substitute (e.g., carbamoyl transfer reagents ).

-

Urea coupling : Condensation of the thiazole amine with the isocyanate under microwave conditions .

Pathway 2: Carbamate Intermediate

-

Urethane formation : Reaction of the thiazole amine with a carbamate (e.g., from carbonates or chloroformates ).

-

Aminolysis : Conversion of the urethane to urea via amine substitution (e.g., using 3-(2-methoxyethyl)amine).

Reaction Optimization Insights

-

Microwave irradiation : Accelerates urea formation (e.g., AR-A014418 synthesis took 1 hour under microwave conditions ).

-

Phosgene substitutes : Safer alternatives like S, S-dimethyl dithiocarbonate (DMDTC) enable in-water carbonylation of amines .

-

Yield considerations : Analogous ureas show yields ranging from ~39% to >90% , depending on substitution patterns.

Structural and Functional Analysis

Challenges and Considerations

-

Selectivity : Substitution patterns (e.g., acetyl vs. nitro groups) critically influence potency (e.g., IC₅₀ values for GSK-3β inhibition ).

-

Stability : Ureas may hydrolyze under acidic conditions; methoxyethyl groups could mitigate this.

-

Scalability : Microwave methods offer faster synthesis but may require optimization for larger batches.

Aplicaciones Científicas De Investigación

Anticancer Properties

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. Research has shown that compounds with similar structures to 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | A549 | 23.30 |

| 2 | MDA-MB-231 | 0.9 |

| 3 | U251 | 10–30 |

These findings suggest that the presence of specific substituents on the thiazole ring enhances cytotoxic activity against various cancer cell lines .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved by reacting an appropriate α-haloketone with thiourea under basic conditions.

- Acetylation : The thiazole intermediate is acetylated using acetic anhydride.

- Urea Formation : The final step involves coupling the acetylated thiazole with a methoxyethylamine derivative.

Case Study 1: Antitumor Activity in Vivo

A study involving xenograft models demonstrated that derivatives similar to this compound exhibited significant tumor reduction compared to control groups. The compounds were administered at varying dosages, revealing a dose-dependent response in tumor inhibition .

Case Study 2: Mechanistic Insights into Antimicrobial Activity

Research conducted on the antimicrobial effects of thiazole derivatives indicated that these compounds disrupt bacterial cell membranes and inhibit protein synthesis. In vitro assays showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Mecanismo De Acción

The mechanism of action of 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Phenylthiazol-2-yl)-3-(2-methoxyethyl)urea: Lacks the acetyl group.

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-ethylurea: Has an ethyl group instead of a 2-methoxyethyl group.

Uniqueness

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to the presence of both the acetyl and 2-methoxyethyl groups, which may contribute to its specific biological activities and chemical properties.

Actividad Biológica

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an acetyl group, and a methoxyethyl urea moiety. Its molecular formula is C13H14N2O2S, with a molecular weight of approximately 270.33 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Biological Activity Overview

This compound exhibits several biological activities:

- Antimicrobial Activity : Thiazole derivatives are often studied for their antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : Compounds with thiazole structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : There is emerging evidence suggesting that thiazole derivatives can induce apoptosis in cancer cells. This compound may interact with specific pathways involved in tumor growth.

The mechanisms by which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For example, thiazole derivatives have been shown to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a role in regulating glucocorticoid levels in tissues .

- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could be another pathway through which this compound exerts its biological effects. GPCRs are critical in mediating various physiological responses .

- Cell Signaling Pathways : The compound may influence signaling pathways such as MAPK and NF-kB, which are involved in inflammation and cell survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:

Anticancer Studies

In vitro studies have demonstrated that similar thiazole compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

| Study | Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| [Study 1] | Thiazole Derivative A | MCF7 (Breast Cancer) | 12.5 | Caspase activation |

| [Study 2] | Thiazole Derivative B | A549 (Lung Cancer) | 15.0 | Bcl-2 modulation |

Anti-inflammatory Studies

A study investigating the anti-inflammatory properties of thiazole derivatives found that they significantly reduced TNF-alpha levels in LPS-stimulated macrophages.

| Study | Compound | Model | Result |

|---|---|---|---|

| [Study 3] | Thiazole Derivative C | Mouse Model | Decreased TNF-alpha by 40% |

Propiedades

IUPAC Name |

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(19)13-12(11-6-4-3-5-7-11)17-15(22-13)18-14(20)16-8-9-21-2/h3-7H,8-9H2,1-2H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLBXNSAHAUCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)NCCOC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.